molecular formula C17H12N2OS2 B11501266 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol

Cat. No.: B11501266
M. Wt: 324.4 g/mol
InChI Key: FVANFLJHBJMTAO-UHFFFAOYSA-N
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Description

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C17H12N2OS2. This compound is characterized by the presence of both benzothiazole and quinoline moieties, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction is performed under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2H-chromen-4-ol
  • 5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8-hydroxyquinoline

Uniqueness

5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol is unique due to its specific combination of benzothiazole and quinoline moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)quinolin-8-ol

InChI

InChI=1S/C17H12N2OS2/c20-14-8-7-11(12-4-3-9-18-16(12)14)10-21-17-19-13-5-1-2-6-15(13)22-17/h1-9,20H,10H2

InChI Key

FVANFLJHBJMTAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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